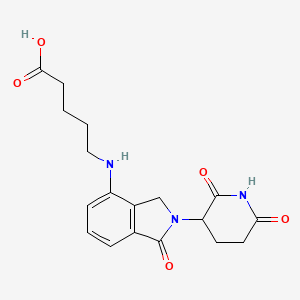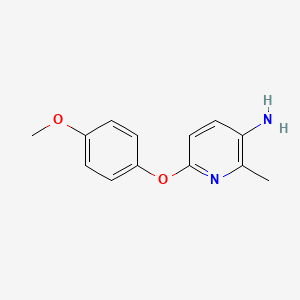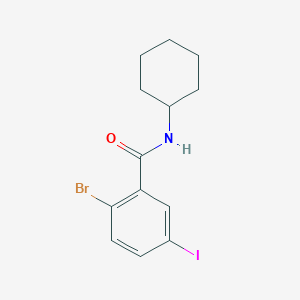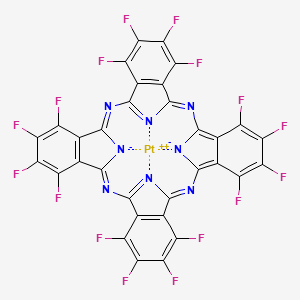
1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) is a platinum-based phthalocyanine compound characterized by the presence of sixteen fluorine atoms. This compound is part of the phthalocyanine family, known for their extensive applications in various fields due to their unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) typically involves the reaction of a suitable platinum precursor with a hexadecafluorophthalocyanine ligand. The reaction is often carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM), and the reaction is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phthalocyanine derivatives, while substitution reactions can produce a variety of functionalized phthalocyanines.
Applications De Recherche Scientifique
1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells. The platinum center in the compound can also interact with DNA and proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluorophthalocyanine: Similar in structure but contains cobalt instead of platinum.
Copper (II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluorophthalocyanine: Contains copper as the central metal ion.
Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluorophthalocyanine: Contains zinc as the central metal ion.
Uniqueness
1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-HexadecafluorophthalocyaninePt(II) is unique due to the presence of platinum, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications such as catalysis and photodynamic therapy, where the specific properties of platinum play a crucial role.
Propriétés
Formule moléculaire |
C32F16N8Pt |
|---|---|
Poids moléculaire |
995.5 g/mol |
Nom IUPAC |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;platinum(2+) |
InChI |
InChI=1S/C32F16N8.Pt/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
Clé InChI |
RGKZIHJDLLQCRI-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


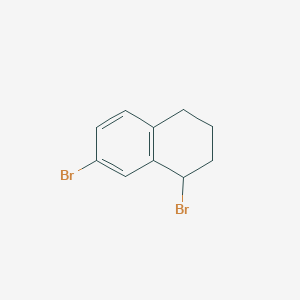
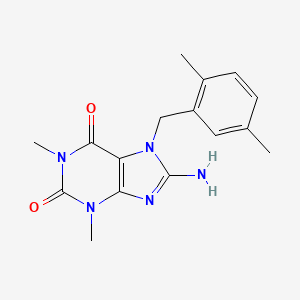
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
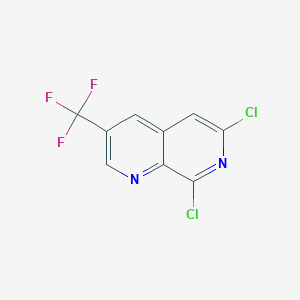

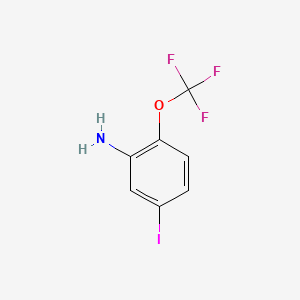
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)

![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
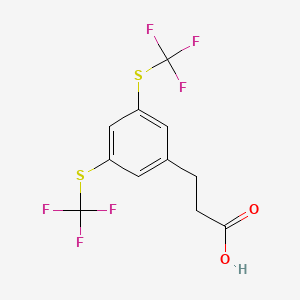
![3-Iodo-5-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777627.png)
